Cyclohex-4-ene-1,2-dicarbonyl diisocyanate
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Overview
Description
Cyclohex-4-ene-1,2-dicarbonyl diisocyanate is a chemical compound with the molecular formula C10H8N2O4. It contains a cyclohexene ring with two isocyanate groups attached to the 1 and 2 positions. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohex-4-ene-1,2-dicarbonyl diisocyanate can be synthesized through the Diels-Alder reaction. This reaction involves the cycloaddition of a conjugated diene with a dienophile. In this case, butadiene sulfone reacts with maleic anhydride to form cyclohex-4-ene-1,2-cis-dicarboxylic anhydride, which can then be converted to the diisocyanate derivative .
Industrial Production Methods: The industrial production of this compound typically involves large-scale Diels-Alder reactions under controlled conditions. The reaction mixture is heated to facilitate the cycloaddition, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Cyclohex-4-ene-1,2-dicarbonyl diisocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Substitution: The isocyanate groups can participate in nucleophilic substitution reactions to form ureas or carbamates
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Alcohols or amines under mild conditions.
Major Products:
Oxidation: Cyclohex-4-ene-1,2-dicarboxylic acid.
Reduction: Cyclohex-4-ene-1,2-diamine.
Substitution: Ureas or carbamates depending on the nucleophile used
Scientific Research Applications
Cyclohex-4-ene-1,2-dicarbonyl diisocyanate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty polymers and coatings
Mechanism of Action
The mechanism of action of cyclohex-4-ene-1,2-dicarbonyl diisocyanate involves its reactivity with nucleophiles. The isocyanate groups can react with nucleophilic sites on other molecules, forming stable urea or carbamate linkages. This reactivity is exploited in various applications, including polymerization and cross-linking reactions .
Comparison with Similar Compounds
Cyclohex-4-ene-1,2-dicarboxylic acid: Similar structure but lacks isocyanate groups.
Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate: An ester derivative with different functional groups.
cis-4-Cyclohexene-1,2-dicarboxylic acid: Another related compound with carboxylic acid groups .
Uniqueness: Cyclohex-4-ene-1,2-dicarbonyl diisocyanate is unique due to the presence of two reactive isocyanate groups, which confer distinct reactivity and versatility in chemical synthesis and industrial applications .
Properties
CAS No. |
63712-56-1 |
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Molecular Formula |
C10H8N2O4 |
Molecular Weight |
220.18 g/mol |
IUPAC Name |
cyclohex-4-ene-1,2-dicarbonyl isocyanate |
InChI |
InChI=1S/C10H8N2O4/c13-5-11-9(15)7-3-1-2-4-8(7)10(16)12-6-14/h1-2,7-8H,3-4H2 |
InChI Key |
YNXNOIBIHRVDQD-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC(C1C(=O)N=C=O)C(=O)N=C=O |
Origin of Product |
United States |
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